A Technical Guide to 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
A Technical Guide to 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 3-Bromo-2-methyl-7-azaindole, is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive bromine atom on the electron-rich pyrrolo[2,3-b]pyridine core, makes it an invaluable intermediate for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, detailed experimental protocols for its application in cross-coupling reactions, and its biological significance, particularly as a scaffold for potent kinase inhibitors.
Physicochemical and Structural Information
3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a substituted azaindole, a class of compounds of significant interest in drug discovery. While extensive experimental data for this specific molecule is not widely published, its core properties are summarized below.
| Property | Data |
| CAS Number | 145934-58-3 |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Synonyms | 3-Bromo-2-methyl-7-azaindole |
| General Appearance | Typically an off-white to brown solid |
Note: Experimental values for properties such as melting point, boiling point, and detailed spectral data are not consistently available in public literature. Characterization is typically performed on a case-by-case basis during synthesis.
Synthesis Pathway
The synthesis of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine can be envisioned through a multi-step process starting from a substituted aminopyridine. A plausible route involves the formation of the pyrrole ring followed by a selective bromination step.
Caption: Plausible synthetic workflow for 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.
Chemical Reactivity and Applications
The primary utility of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the C3 position is an excellent handle for introducing a wide variety of substituents, enabling the rapid diversification of the 7-azaindole core.
The Suzuki-Miyaura cross-coupling reaction is the most prominent transformation employed with this substrate. It allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronate ester. This reaction is fundamental in modern drug discovery for constructing biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine with a generic arylboronic acid.
Materials:
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3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
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Arylboronic acid (1.2 - 1.5 equiv)
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Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a suitable pre-catalyst; 1-5 mol%)
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Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0 - 3.0 equiv)
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Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1), DMF, or Toluene)
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Inert gas (Argon or Nitrogen)
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Standard Schlenk line glassware
Methodology:
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Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, the base, and the palladium catalyst.
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Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
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Solvent Addition: Add the degassed solvent system via syringe. The reaction is typically run at a concentration of 0.1-0.5 M with respect to the starting bromide.
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Reaction Execution: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Biological Significance: A Scaffold for FGFR Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors. Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers, making FGFRs an attractive therapeutic target.[1]
Derivatives synthesized from 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of the FGFR family.[1] The core structure typically serves as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, while the substituent introduced at the C3-position (via Suzuki coupling) can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand, leading to receptor dimerization and autophosphorylation. This activates downstream pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which drive cellular proliferation, survival, and migration.[2][3][4]
Caption: Simplified overview of the FGFR signaling pathway.
